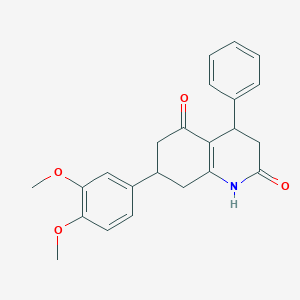![molecular formula C17H25N5O2 B5548344 4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)
4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals known for their potential in various biochemical and pharmaceutical applications. While specific studies directly on this compound are scarce, insights can be drawn from research on closely related pyrazolo[1,5-a]pyrimidine derivatives and their synthesis, structural characterization, and reactivity.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep synthetic routes that may include the formation of pyrazole and pyrimidine rings through cyclization reactions, amidation, and substitutions. For example, a synthesis method for similar compounds utilizes reactions of ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate to produce various derivatives with potential antimicrobial and anticancer activity (Hafez et al., 2016).
Molecular Structure Analysis
The molecular structures of pyrazolo[1,5-a]pyrimidine derivatives are characterized by specific intramolecular hydrogen bonds, planar configurations, and ring systems that contribute to their stability and reactivity. For instance, studies on related compounds have utilized X-ray diffraction analysis to elucidate their structural features, highlighting the importance of intramolecular interactions (Wu et al., 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, which can modify their chemical structures and properties. Research into pyrazolo[3,4-c]pyridines, for instance, demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in forming new chemical entities through reactions with different reagents (Behbehani et al., 2013).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
A series of pyrazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds have shown higher anticancer activity than the reference drug, doxorubicin, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been evaluated for their anti-5-lipoxygenase inhibition activities, along with cytotoxic activities against certain cancer cell lines. This research indicates potential applications in treating conditions associated with 5-lipoxygenase, such as asthma or allergies (Rahmouni et al., 2016).
Anti-Hepatitis B Virus Activity
Some N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives have been tested for their antiviral activity against hepatitis B virus (HBV), showing moderate to high activities. This suggests potential therapeutic applications for similar compounds in treating HBV infections (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Antifungal Effects
Compounds with similar structures have been tested for their antifungal effects against different types of fungi, such as Aspergillus terreus and Aspergillus niger. This research contributes to the potential use of these compounds in developing new antifungal agents (Jafar et al., 2017).
Antibacterial Agents
Several new heterocyclic compounds, including those similar to the specified chemical, have been synthesized and tested for antibacterial activity. Some of these compounds were found to have high antibacterial activities, indicating their potential as new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Propriétés
IUPAC Name |
4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-5-13-8-15(22-17(19-13)11(2)12(3)20-22)18-14-9-16(23)21(10-14)6-7-24-4/h8,14,18H,5-7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXPJLFGEXJDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NC3CC(=O)N(C3)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5548274.png)
![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)
![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)
![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)